molecular formula C13H13BrN4O B2627849 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine CAS No. 2380099-89-6

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine

Cat. No.: B2627849
CAS No.: 2380099-89-6
M. Wt: 321.178
InChI Key: VESCDHQWWYDLEM-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidin-1-yl group and a 3-bromopyridin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, often used under mild to moderate temperatures and in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-11-7-15-3-1-12(11)19-10-2-6-18(9-10)13-8-16-4-5-17-13/h1,3-5,7-8,10H,2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESCDHQWWYDLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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